molecular formula C21H14FN3O5 B3737248 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B3737248
M. Wt: 407.4 g/mol
InChI Key: OCGDSWJXFDPTHV-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoxazole core, a fluorophenyl group, and a nitrophenoxyacetamide moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O5/c22-17-4-2-1-3-16(17)21-24-18-11-13(5-10-19(18)30-21)23-20(26)12-29-15-8-6-14(7-9-15)25(27)28/h1-11H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGDSWJXFDPTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic or basic conditions.

    Introduction of the Nitrophenoxy Group: The benzoxazole intermediate is then reacted with 4-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the nitrophenoxyacetamide linkage.

    Final Assembly: The final step involves the acylation of the intermediate with chloroacetyl chloride to introduce the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzoxazole rings, leading to the formation of quinone-like structures.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas with Pd/C or iron powder in acidic medium.

    Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Phenyl derivatives with substituted nucleophiles.

Scientific Research Applications

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide has several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzoxazole core, which is known for bioactivity.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids that the compound can bind to, potentially inhibiting or modulating their activity.

    Pathways Involved: Depending on the target, the compound can affect various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

  • N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
  • N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

Comparison:

  • Uniqueness: The presence of the fluorine atom in N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
  • Reactivity: Fluorine substitution often enhances the compound’s stability and lipophilicity, which can affect its pharmacokinetic properties compared to its chloro- or bromo-substituted analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide

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